molecular formula C11H23NO3 B13560760 Tert-butyl butyl-(2-hydroxyethyl)carbamate

Tert-butyl butyl-(2-hydroxyethyl)carbamate

Cat. No.: B13560760
M. Wt: 217.31 g/mol
InChI Key: ZUPSPWRKPZWWOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is unique due to its specific combination of functional groups, which provide it with distinct reactivity and stability. Its ability to act as a difunctional reagent makes it particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3

InChI Key

ZUPSPWRKPZWWOY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)C(=O)OC(C)(C)C

Origin of Product

United States

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